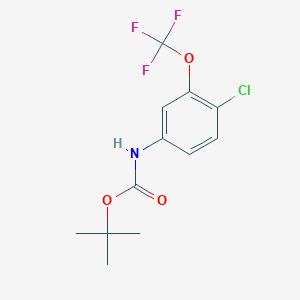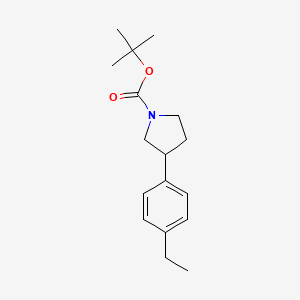![molecular formula C16H20F3NO3 B13662379 1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)
1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H20F3NO3. It is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group.
Métodos De Preparación
The synthesis of 1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a trifluoromethoxyphenyl group. This can be achieved using reagents such as trifluoromethoxybenzene under suitable reaction conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the Boc group provides stability and protection during chemical reactions. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine: This compound has a similar structure but with the trifluoromethoxy group in a different position on the phenyl ring.
Pyrrolidine Derivatives: Other pyrrolidine derivatives, such as those with different substituents on the pyrrolidine ring or phenyl group, can exhibit varying properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which together contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H20F3NO3 |
|---|---|
Peso molecular |
331.33 g/mol |
Nombre IUPAC |
tert-butyl 3-[4-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-12(10-20)11-4-6-13(7-5-11)22-16(17,18)19/h4-7,12H,8-10H2,1-3H3 |
Clave InChI |
BNUVVKXPVDWOKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




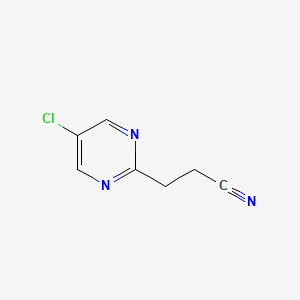
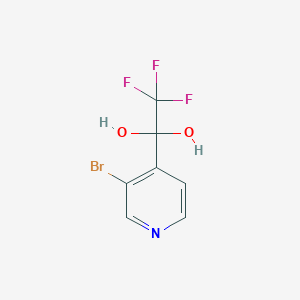
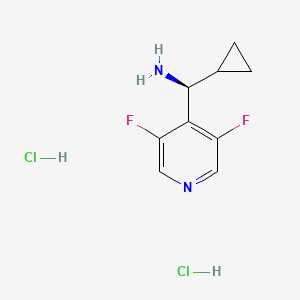
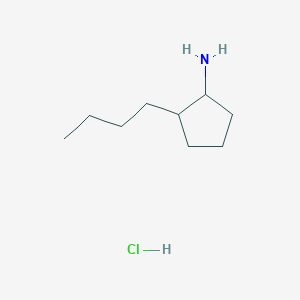
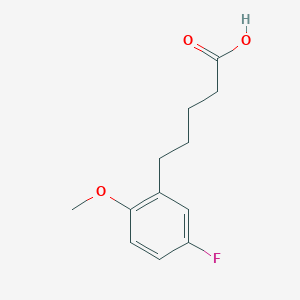

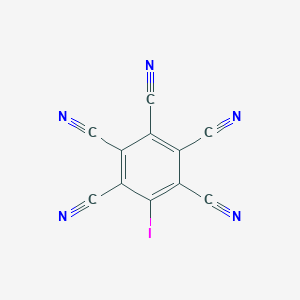
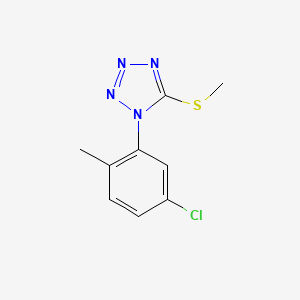
![2-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13662347.png)
